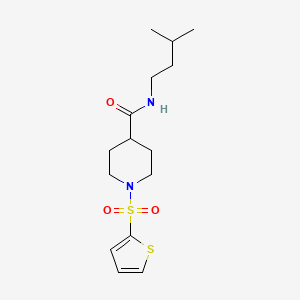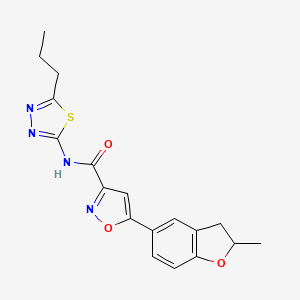![molecular formula C21H22ClN3O4 B11354069 N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11354069.png)
N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” for brevity, belongs to the class of oxadiazole derivatives. Its chemical formula is C22H23N3O4Cl, and its molecular weight is approximately 421.89 g/mol. The compound exhibits interesting pharmacological properties and has been investigated for various applications.
Preparation Methods
Synthetic Routes:
Synthesis via Oxidative Cyclization:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several chemical reactions:
Oxidation: The phenyl rings and the oxadiazole moiety are susceptible to oxidation. Common oxidants include hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitro group in the 1,2,4-oxadiazole ring can be achieved using catalytic hydrogenation (e.g., Pd/C).
Substitution: The chloro-methyl group can be substituted with various functional groups (e.g., amino, hydroxyl) via nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
Compound X has found applications in various fields:
Medicinal Chemistry:
Biological Studies:
Industrial Use:
Mechanism of Action
The precise mechanism of action of Compound X is not fully elucidated. studies suggest that it:
Targets: specific proteins involved in pain signaling pathways.
Modulates: ion channels and neurotransmitter release.
Alters: cellular responses to inflammatory stimuli.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of a chloro-methylphenyl group and an oxadiazole ring. Similar compounds include:
Compound Y: Lacks the chloro-methyl group but shares the oxadiazole core.
Compound Z: Contains a similar phenyl ring but lacks the oxadiazole moiety.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-13-7-9-15(12-16(13)22)23-19(26)5-4-6-20-24-21(25-29-20)14-8-10-17(27-2)18(11-14)28-3/h7-12H,4-6H2,1-3H3,(H,23,26) |
InChI Key |
ZHWGUABSRBUKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11353989.png)
![2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11354006.png)
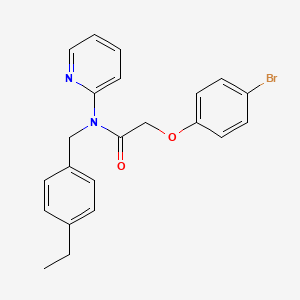
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354014.png)
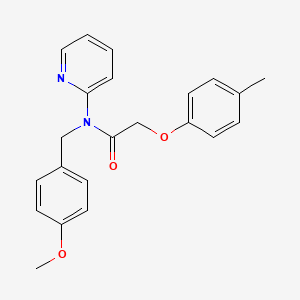

![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide](/img/structure/B11354026.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11354038.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11354046.png)
![4-tert-butyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11354047.png)
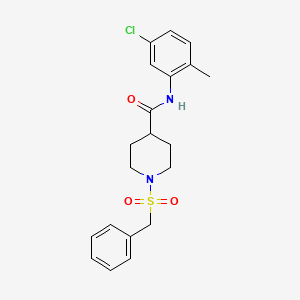
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11354059.png)
